molecular formula C9H12FNO2 B13041563 2-[(1R,2S)-1-amino-2-hydroxypropyl]-4-fluorophenol

2-[(1R,2S)-1-amino-2-hydroxypropyl]-4-fluorophenol

Katalognummer: B13041563
Molekulargewicht: 185.20 g/mol
InChI-Schlüssel: QKBGBCAUPWUFND-CDUCUWFYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(1R,2S)-1-amino-2-hydroxypropyl]-4-fluorophenol is a chiral organic compound with significant interest in various scientific fields due to its unique structural features and potential applications. The compound contains a fluorophenol moiety, an amino group, and a hydroxyl group, making it a versatile molecule for chemical reactions and biological interactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1R,2S)-1-amino-2-hydroxypropyl]-4-fluorophenol typically involves multi-step organic reactions One common method starts with the fluorination of a phenol derivative to introduce the fluorine atom at the para position

For example, a possible synthetic route could involve:

    Fluorination: Starting with 4-nitrophenol, fluorination can be achieved using a fluorinating agent like hydrogen fluoride or a fluorinating reagent such as Selectfluor.

    Reduction: The nitro group can be reduced to an amino group using a reducing agent like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

2-[(1R,2S)-1-amino-2-hydroxypropyl]-4-fluorophenol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: The amino group can be reduced to an alkyl group using strong reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom can be substituted with other nucleophiles such as thiols or amines under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Sodium thiolate (NaSR) in dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of 2-[(1R,2S)-1-amino-2-oxopropyl]-4-fluorophenol.

    Reduction: Formation of 2-[(1R,2S)-1-alkyl-2-hydroxypropyl]-4-fluorophenol.

    Substitution: Formation of 2-[(1R,2S)-1-amino-2-hydroxypropyl]-4-substituted phenol.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, 2-[(1R,2S)-1-amino-2-hydroxypropyl]-4-fluorophenol is used as a building block for the synthesis of more complex molecules. Its chiral centers make it valuable for studying stereochemistry and enantioselective reactions.

Biology

In biological research, this compound can be used to study enzyme interactions and receptor binding due to its structural similarity to natural substrates and inhibitors.

Medicine

In medicine, derivatives of this compound are explored for their potential as pharmaceutical agents, particularly in the development of drugs targeting specific enzymes or receptors.

Industry

In industry, this compound can be used in the synthesis of specialty chemicals and materials, including polymers and advanced materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-[(1R,2S)-1-amino-2-hydroxypropyl]-4-fluorophenol involves its interaction with molecular targets such as enzymes and receptors. The amino and hydroxyl groups can form hydrogen bonds with active sites, while the fluorine atom can enhance binding affinity through hydrophobic interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-[(1R,2S)-1-amino-2-hydroxypropyl]-4-chlorophenol
  • 2-[(1R,2S)-1-amino-2-hydroxypropyl]-4-bromophenol
  • 2-[(1R,2S)-1-amino-2-hydroxypropyl]-4-iodophenol

Uniqueness

Compared to its analogs, 2-[(1R,2S)-1-amino-2-hydroxypropyl]-4-fluorophenol is unique due to the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity. Fluorine’s high electronegativity and small size can enhance the compound’s stability and binding interactions, making it a valuable molecule for various applications.

Eigenschaften

Molekularformel

C9H12FNO2

Molekulargewicht

185.20 g/mol

IUPAC-Name

2-[(1R,2S)-1-amino-2-hydroxypropyl]-4-fluorophenol

InChI

InChI=1S/C9H12FNO2/c1-5(12)9(11)7-4-6(10)2-3-8(7)13/h2-5,9,12-13H,11H2,1H3/t5-,9-/m0/s1

InChI-Schlüssel

QKBGBCAUPWUFND-CDUCUWFYSA-N

Isomerische SMILES

C[C@@H]([C@@H](C1=C(C=CC(=C1)F)O)N)O

Kanonische SMILES

CC(C(C1=C(C=CC(=C1)F)O)N)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.